molecular formula C18H18N2O4S B2869666 3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 912762-08-4

3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2869666
CAS No.: 912762-08-4
M. Wt: 358.41
InChI Key: ZGUVXOCNAXSHIS-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound of significant interest in medicinal chemistry research, particularly within the benzothiazole class of heterocycles. Benzothiazole derivatives are recognized as privileged structures in drug discovery due to their wide spectrum of pharmacological activities, which include potential applications in anticancer, antimicrobial, and neurological therapeutics . The specific substitution pattern on this benzamide suggests it may share research applications with closely related analogs. For instance, a structurally similar compound, ML293 (N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicatinamide), has been identified as a novel, selective, and brain-penetrant positive allosteric modulator of the muscarinic 4 (M4) receptor, indicating the potential for this chemical series in neuroscience research . Furthermore, various benzothiazole derivatives have demonstrated potent antitumor activity in vitro against a panel of human cancer cell lines, making them promising scaffolds for the development of new oncology therapeutics . This product is intended for research purposes, such as investigating structure-activity relationships (SAR), exploring novel mechanisms of action, and as a building block in the synthesis of more complex bioactive molecules. This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-10-5-6-14(24-4)15-16(10)25-18(19-15)20-17(21)11-7-12(22-2)9-13(8-11)23-3/h5-9H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUVXOCNAXSHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole moiety, followed by its coupling with the benzamide core. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Heterocycle Key Differences Yield (%)
Target Compound C₁₈H₁₇N₂O₄S 357.4 4-methoxy, 7-methyl (benzothiazole) Reference compound -
3,5-Dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide (Y030-5240, ) C₁₇H₁₆N₂O₃S 328.39 6-methyl (benzothiazole) Methyl position; absence of 4-methoxy -
3,5-Dimethoxy-N-(6-methyl-indeno[1,2-d]thiazol-2-yl)benzamide (7d, ) C₂₁H₁₉N₂O₃S 379.45 6-methyl (indenothiazole) Indenothiazole vs. benzothiazole scaffold 47
3,5-Dimethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide () C₂₀H₁₆N₂O₃S 376.42 Naphtho[1,2-d]thiazole Extended aromatic system -
3,5-Dimethoxy-N-(naphthalen-2-yl)benzamide (8p, ) C₂₀H₁₇NO₃ 319.35 Naphthalen-2-yl No thiazole ring 87

Key Comparative Analysis

Substituent Effects

  • Methoxy vs.
  • Positional Isomerism: The 6-methyl substitution in Y030-5240 vs.

Heterocyclic Scaffold Differences

  • Benzothiazole vs.
  • Naphthothiazole vs. Benzothiazole : The naphthothiazole derivative () exhibits higher lipophilicity (logP ≈ 3.8 vs. 2.5 for the target) due to its extended aromatic system, which may improve membrane permeability but reduce aqueous solubility.

Biological Activity

3,5-Dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the benzothiazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the following molecular formula: C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S. Its structure includes two methoxy groups and a benzothiazole moiety, which contribute to its biological properties. The compound can undergo various chemical reactions such as oxidation and reduction, which may affect its biological activity.

Research indicates that this compound exhibits significant biological activity against various pathogens, particularly Mycobacterium tuberculosis. The compound functions by inhibiting key enzymes involved in bacterial metabolism, leading to disruption of critical biochemical pathways necessary for bacterial survival.

Antimicrobial Activity

The compound has shown promising results as an anti-tubercular agent. In vitro studies demonstrated that it effectively inhibits the growth of Mycobacterium tuberculosis by binding to the active sites of essential enzymes within the bacteria.

Compound Target Pathogen Mechanism IC50 (µM)
This compoundMycobacterium tuberculosisEnzyme inhibition5.0

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines (e.g., A431 and A549). These compounds exhibited significant inhibitory effects on cell migration and reduced levels of inflammatory cytokines like IL-6 and TNF-α .

Study 1: Antitubercular Activity

In a study focusing on the synthesis and evaluation of benzothiazole derivatives, this compound was tested against Mycobacterium tuberculosis. The results indicated a strong correlation between structural modifications in benzothiazole derivatives and their antimicrobial efficacy. The compound displayed an IC50 value of 5 µM against M. tuberculosis, showcasing its potential as a lead compound for further drug development .

Study 2: Anticancer Activity

Another significant study assessed the anticancer properties of benzothiazole derivatives similar to this compound. The findings revealed that these compounds could inhibit the proliferation of cancer cells while promoting apoptosis. Notably, compound B7 from this study exhibited similar effects to lead compounds with established anticancer activity .

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